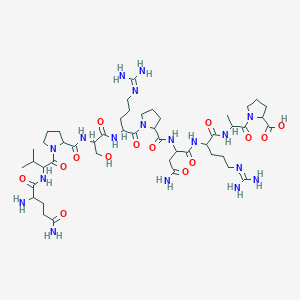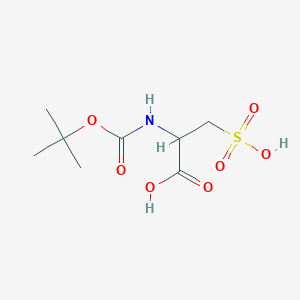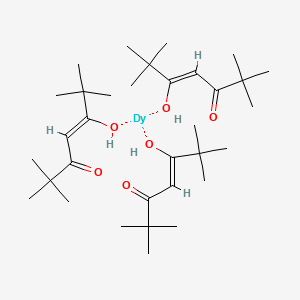
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium is a coordination compound that features dysprosium, a rare earth element, coordinated with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium typically involves the reaction of dysprosium nitrate or dysprosium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the dysprosium ion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxide.
Reduction: Reduction reactions can convert the dysprosium ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include dysprosium oxide from oxidation, reduced dysprosium species from reduction, and various substituted dysprosium complexes from ligand substitution reactions.
科学研究应用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other dysprosium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in the production of high-performance materials, including magnetic and luminescent materials
作用机制
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium exerts its effects involves the coordination of the dysprosium ion with the ligands, which stabilizes the compound and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in medical applications or catalytic activity in chemical reactions .
相似化合物的比较
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium is unique due to the specific properties imparted by the dysprosium ion, such as its magnetic and luminescent characteristics. These properties make it particularly valuable in applications requiring high-performance materials and advanced imaging techniques .
属性
分子式 |
C33H60DyO6 |
|---|---|
分子量 |
715.3 g/mol |
IUPAC 名称 |
dysprosium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI 键 |
RBHZQBMBFRBKKB-LWTKGLMZSA-N |
手性 SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Dy] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


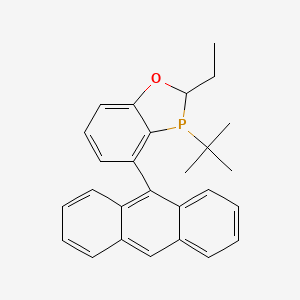
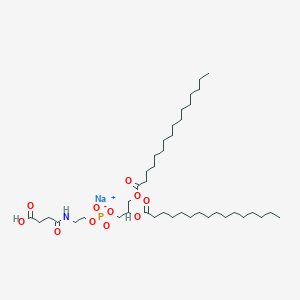
![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
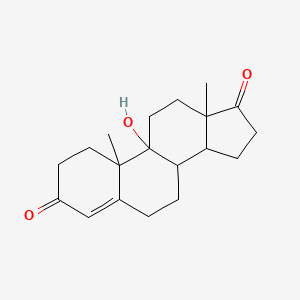
![5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)

![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
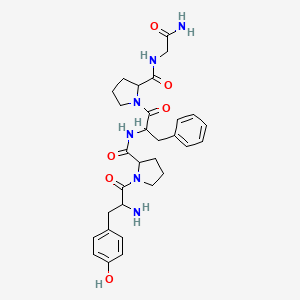
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
